Albutoin

Descripción general

Descripción

Albutein is a brand name for a medicinal product that contains human albumin . Albumin is a protein produced by the liver that circulates in plasma (the clear liquid portion of your blood). Medicinal albumin is made of plasma proteins from human blood. Albutein works by increasing plasma volume or levels of albumin in the blood .

Synthesis Analysis

Human serum albumin (HSA) nanoparticles can be prepared using a chemometric technique . The preparation of albumin nanoparticles involves various methods such as desolvation, self-assembly, thermal gelation, spray-drying, double emulsification, emulsification, Nab-technology, pH coacervation, and others .

Molecular Structure Analysis

The general structure of albumin is characterized by several long α helices allowing it to maintain a relatively static shape, which is essential for regulating blood pressure . Serum albumin contains eleven distinct binding domains for hydrophobic compounds .

Aplicaciones Científicas De Investigación

Aplicación anticonvulsiva

Albutoin: es conocido como anticonvulsivo, lo que significa que se ha utilizado en el tratamiento de las convulsiones. Fue comercializado en Europa bajo los nombres CO-ORD y Euprax por Baxter Laboratories. Sin embargo, fue evaluado por la Administración de Alimentos y Medicamentos de los Estados Unidos pero no fue aprobado .

Mecanismo De Acción

Target of Action

Albutoin, also known as human serum albumin, is the primary protein present in human blood plasma . It binds to water, cations (such as Ca2+, Na+ and K+), fatty acids, hormones, bilirubin, thyroxine (T4), and pharmaceuticals (including barbiturates) .

Mode of Action

The main function of this compound is to maintain the oncotic pressure of blood . It achieves this by binding to various substances and transporting them throughout the body. This includes hormones, enzymes, medicinal products, and toxins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transport and distribution of various substances throughout the body. By binding to these substances, this compound plays a crucial role in maintaining homeostasis and facilitating the body’s physiological functions .

Pharmacokinetics

This compound is distributed throughout the extracellular space, and more than 60% of the body albumin pool is located in the extravascular fluid compartment . It has a circulating life span of 15-20 days, with a turnover of approximately 15 g per day .

Result of Action

The primary result of this compound’s action is the stabilization of circulating blood volume and the transportation of various substances throughout the body . This includes hormones, enzymes, medicinal products, and toxins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, changes in the body’s hydration status can affect the concentration of this compound in the blood and thus its ability to maintain oncotic pressure . Additionally, the presence of other substances in the blood can influence the binding capacity of this compound and its ability to transport these substances .

Safety and Hazards

Albutein is contraindicated in patients with a history of hypersensitivity to albumin preparations or to any of the excipients, and in patients with severe anemia or cardiac failure with normal or increased intravascular volume . Allergic or anaphylactic reactions require immediate discontinuation of the infusion and implementation of appropriate medical treatment .

Direcciones Futuras

Propiedades

IUPAC Name |

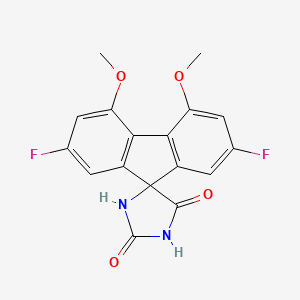

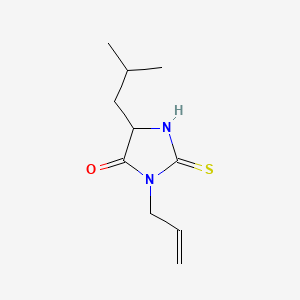

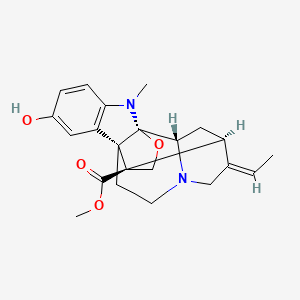

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATGSRSDPNECNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022565 | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

830-89-7 | |

| Record name | 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albutoin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of albutoin as an anticonvulsant drug?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, it is classified as a thiohydantoin derivative, similar to diphenylhydantoin (phenytoin). [] These types of drugs generally exert their anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal excitability, though the specific molecular targets remain to be fully clarified. []

Q2: Are there any known drug interactions with this compound?

A2: Studies using the isobole method in mice showed that this compound exhibited greater than additive anticonvulsant potency when combined with trimethadione or diphenylhydantoin in the Metrazol seizure threshold test. [] Similar synergistic effects were observed with phenobarbital in the maximal electroshock seizure test. [] Interestingly, combinations of diphenylhydantoin and phenobarbital were found to be antagonistic with respect to lethality. []

Q3: What are the limitations of this compound's bioavailability and what factors might contribute to them?

A3: this compound suffers from poor absorption, as evidenced by low serum levels even at dosages up to 1200 mg per day. [] This could be attributed to several factors, including its physicochemical properties such as dissolution rate and solubility, which are not explicitly detailed in the provided research. Further investigation into these aspects could offer insights into improving this compound's bioavailability.

Q4: Are there any known safety concerns or side effects associated with this compound use?

A4: While generally considered less toxic than diphenylhydantoin, this compound has been associated with side effects such as nausea, anorexia, and weight loss, particularly at higher doses (1200 mg per day). [, ] Other reported side effects include dizziness, drowsiness, abdominal discomfort, and skin rash. []

Q5: Are there any ongoing research efforts focused on improving this compound as a therapeutic agent?

A5: While the provided research papers are from several decades ago, recent research explores using this compound as a component in novel pH-sensitive prodrugs. [] This approach aims to utilize the acidic environment of tumor cells to release this compound alongside other cytotoxic agents, potentially offering a new avenue for its therapeutic application. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)

![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)